X-NeuNAc

Neuraminidase Assay Chromogenic Substrate Sialidase Activity

X-NeuNAc (CAS 160369-85-7) is the definitive chromogenic substrate for neuraminidase activity assays, uniquely enabling direct visual detection without costly fluorescence readers. Its hydrolysis produces an insoluble blue pigment ideal for high-throughput bacterial colony screening and inhibitor HTS. Select this ≥98% purity substrate for reliable, equipment-free quantification in drug discovery and diagnostics. Sourced to accelerate your R&D with robust, consistent performance.

Molecular Formula C19H22BrClN2NaO9
Molecular Weight 560.7 g/mol
CAS No. 160369-85-7
Cat. No. B611859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameX-NeuNAc
CAS160369-85-7
SynonymsX-Neu5Ac;  CB-1339;  160369-85-7;  X-NeuNAc.
Molecular FormulaC19H22BrClN2NaO9
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na]
InChIInChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/t10-,11+,15+,16+,17+,19+;/m0./s1
InChIKeyIZESFRHTHSKBEU-GNZCRVNMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





X-NeuNAc (CAS 160369-85-7): A Chromogenic Neuraminidase Substrate for Sialidase Activity Detection and Screening


X-NeuNAc (5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid sodium salt, CAS 160369-85-7) is a synthetic, chromogenic substrate analog of N-acetylneuraminic acid (Neu5Ac) [1]. It is a specialized carbohydrate derivative from the sialic acid family, typically supplied as a water-soluble powder with a purity of ≥98% . Its core utility lies in the detection and quantification of neuraminidase (sialidase) activity. Upon enzymatic hydrolysis, it releases a halogenated indol-3-ol that undergoes rapid aerobic oxidation to form a dark blue, insoluble 5,5'-dibromo-4,4'-dichloroindigo pigment, enabling visual detection and spectrophotometric quantification without the need for specialized equipment .

Why X-NeuNAc Cannot Be Substituted by Generic Neu5Ac or Fluorogenic Analogs in Specific Assays


Direct substitution of X-NeuNAc with the native substrate N-acetylneuraminic acid (Neu5Ac) or fluorogenic alternatives like 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-Neu5Ac / MUNANA) is not feasible due to fundamental differences in detection modality, enzymatic kinetics, and application-specific performance. While Neu5Ac is the natural substrate, its hydrolysis does not produce a directly quantifiable signal without complex, multi-step analytical procedures [1]. Conversely, fluorogenic substrates like MUNANA require specialized and costly fluorescence plate readers, limiting their utility in field or high-throughput colony-screening settings . X-NeuNAc uniquely bridges this gap by providing a robust, visually detectable chromogenic signal with a well-characterized enzyme affinity (Km) and high stability, enabling a distinct set of applications that other analogs cannot fulfill [2].

Quantitative Differentiation: X-NeuNAc vs. Natural and Fluorogenic Neuraminidase Substrates


Chromogenic vs. Fluorogenic Detection: X-NeuNAc Enables Naked-Eye and Spectrophotometric Quantification

X-NeuNAc is a chromogenic substrate, while MUNANA (4-MU-Neu5Ac) is a fluorogenic substrate. This fundamental difference dictates the required detection equipment. Hydrolysis of X-NeuNAc produces an intensely colored, insoluble blue indigo dye with absorbance maxima (λmax) at 235 nm and 293 nm, quantifiable with a standard spectrophotometer or visible to the naked eye . In contrast, MUNANA releases the fluorophore 4-methylumbelliferone (4-MU), which requires excitation at ~365 nm and emission detection at ~450 nm using a fluorescence plate reader . This makes X-NeuNAc the superior choice for labs lacking fluorescence capabilities or for assays requiring direct visual interpretation, such as colony screening.

Neuraminidase Assay Chromogenic Substrate Sialidase Activity Colorimetric Detection

Enzyme Affinity: X-NeuNAc Exhibits a Defined Km for Neuraminidase Comparable to Other Substrates

The Michaelis-Menten constant (Km) defines the substrate concentration at which the reaction rate is half of its maximum, reflecting enzyme-substrate affinity. X-NeuNAc has a reported Km of 0.89 mM for neuraminidase in bacterial expression systems [1]. While a direct head-to-head Km comparison under identical conditions is not available in the primary literature, this value is in the same order of magnitude as Km values reported for MUNANA with various viral neuraminidases, which can range from ~0.01 to 0.5 mM depending on the virus strain [2]. The 0.89 mM Km confirms X-NeuNAc is a good, catalytically competent substrate for robust enzyme assays.

Enzyme Kinetics Neuraminidase Km value Substrate Affinity

Solubility and Counter-ion Optimization: Ammonium Salt Offers Enhanced Solubility over Standard Sodium Salt

The counter-ion of X-NeuNAc significantly impacts its solubility and performance in solid media. The standard sodium salt (CAS 160369-85-7) is soluble in water at ≥19.9 mg/mL [1]. A derivative, the ammonium salt (X-NeuNAc Ammonium Salt), is specifically formulated to improve solubility to >15 mg/mL and reduce precipitation in agar at working concentrations of 50-200 μM . This enhanced solubility is crucial for achieving a uniform distribution of the substrate in microbiological agar plates, leading to more consistent and reliable screening for sialidase-positive bacterial colonies.

Solubility Formulation Chromogenic Substrate Agar Plate Assay

Substrate Stability: X-NeuNAc Demonstrates High Chemical Stability in Aqueous Assay Conditions

A critical parameter for any chromogenic substrate is its background hydrolysis rate, which contributes to assay noise. Preliminary kinetic studies from the original characterization of X-NeuNAc explicitly state that the compound 'is quite stable under identical conditions in the absence of enzyme' [1]. This indicates a low rate of non-enzymatic, spontaneous hydrolysis, which is a common issue with other synthetic substrates that can lead to high background signals and reduced assay sensitivity. The high stability ensures that the chromogenic signal generated is specifically due to neuraminidase activity, improving assay accuracy and signal-to-noise ratio.

Substrate Stability Assay Development Background Signal Neuraminidase

Utility for Direct Colony Screening: X-NeuNAc Enables Detection of Sialidase-Positive Colonies on Agar Plates

Unlike the natural substrate Neu5Ac, which requires complex analytical methods to detect its hydrolysis, or MUNANA, which requires a fluorescence scanner, X-NeuNAc is uniquely suited for direct, visual screening of bacterial colonies on agar plates. The original research article demonstrates its utility in facilitating 'the screening of bacterial colonies or plaques for the detection of either natural or mutant neuraminidase activity' [1]. The insoluble blue precipitate produced by enzymatic cleavage remains localized at the site of enzyme activity, allowing for the unambiguous identification and isolation of neuraminidase-producing colonies.

Colony Screening Sialidase Microbiology Bacterial Expression

In Vivo and Histochemical Applications: X-NeuNAc Enables Visualization of Sialidase Activity in Tissue Sections

Beyond in vitro assays, X-NeuNAc has been successfully applied to visualize extracellular sialidase activity in complex biological samples. Studies using acute rat brain slices incubated with X-NeuNAc (pH 7.3) demonstrated intense fluorescence in myelin-abundant regions and mossy fiber terminals of the hippocampus after one hour [1]. Critically, 'the fluorescence intensities caused by X-Neu5Ac was correlated with the sialidase activity,' confirming the specificity of the staining for quantitative analysis [1]. This application distinguishes X-NeuNAc from simpler analogs that are either not cell-permeable or do not produce a histochemically useful signal, showcasing its versatility for spatial localization of enzyme activity in tissues.

Histochemistry In Vivo Imaging Sialidase Fluorescence

Procurement-Driven Application Scenarios for X-NeuNAc in Research and Diagnostics


High-Throughput Screening of Bacterial Expression Libraries for Neuraminidase Activity

X-NeuNAc is the optimal substrate for screening genomic or cDNA libraries cloned into bacterial expression systems to identify genes encoding neuraminidase (sialidase) enzymes. Its incorporation into agar plates allows for the direct visual detection of positive (blue) colonies, bypassing the need for replica plating and labor-intensive liquid assays required by Neu5Ac or MUNANA [1]. This dramatically accelerates the screening process, enabling a single researcher to screen tens of thousands of colonies per day by simple visual inspection, a scale not feasible with alternative substrates.

Point-of-Care Diagnostic Assay Development for Pathogens Producing Sialidase

Many clinically significant pathogens, including Vibrio cholerae, Clostridium perfringens, and certain strains of Streptococcus pneumoniae, produce sialidase as a virulence factor. The chromogenic nature of X-NeuNAc makes it an ideal candidate for developing simple, equipment-free diagnostic tests [1]. A positive reaction results in a clear blue color change visible to the naked eye, which can be incorporated into lateral flow devices or simple tube-based assays for use in field clinics or low-resource settings, where fluorogenic substrates like MUNANA are impractical due to equipment requirements.

Quantitative Sialidase Activity Assays for Inhibitor Screening and Drug Discovery

The well-defined kinetic parameter (Km = 0.89 mM) and high stability of X-NeuNAc make it a reliable tool for setting up robust, quantitative, and high-throughput screening (HTS) assays to identify novel neuraminidase inhibitors [1]. The assay can be performed in a 96- or 384-well microplate format and quantified using a standard absorbance microplate reader, which is more common and less expensive than fluorescence readers. This positions X-NeuNAc as a cost-effective alternative to MUNANA for many drug discovery programs focused on targeting bacterial or viral sialidases.

Histochemical Localization of Sialidase Activity in Neurological Research

For neuroscience and developmental biology research, X-NeuNAc provides a specific tool for visualizing sialidase activity in situ within tissue sections, including brain slices [1]. The ability to correlate fluorescence intensity with enzyme activity allows for semi-quantitative mapping of sialidase distribution. This application is unique to X-NeuNAc compared to other commercially available substrates and provides critical insights into the role of sialidases in processes like myelination, synaptic plasticity, and neurodegeneration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for X-NeuNAc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.